1-Aminoisoquinoline-6-carbaldehyde
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Overview
Description
1-Aminoisoquinoline-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their significant biological activities and are fundamental structures in various natural and synthetic compounds. This compound is characterized by the presence of an amino group at the first position and an aldehyde group at the sixth position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoisoquinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 6-bromoisoquinoline with a suitable nucleophile to form 6-cyanoisoquinoline. This intermediate is then converted to isoquinoline-6-carboxylic acid, which is further reduced to isoquinoline-6-methyl formate. Finally, the formate is oxidized to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Aminoisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Isoquinoline-6-carboxylic acid.
Reduction: Isoquinoline-6-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the reagent used.
Scientific Research Applications
1-Aminoisoquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-aminoisoquinoline-6-carbaldehyde involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their structure and function. It is also known to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of alkaloids and other bioactive compounds.
Quinoline: Known for its antimalarial properties and used as a scaffold for drug development.
Uniqueness: 1-Aminoisoquinoline-6-carbaldehyde is unique due to the presence of both an amino and an aldehyde group on the isoquinoline ring. This dual functionality allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
1-aminoisoquinoline-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-6H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCACCIIKNNEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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